Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate
Description
Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate is a synthetic organic compound characterized by a unique hybrid structure combining ester, alkyne, amino, and trifluoromethylphenyl motifs. Its core structure includes:
- But-2-yn-1-yl linker: The alkyne group introduces rigidity, which may influence molecular conformation and target binding.
- 3-(Trifluoromethyl)phenoxy substituent: The electron-withdrawing trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c1-2-24-16(23)9-8-15(22)21-10-3-4-11-25-14-7-5-6-13(12-14)17(18,19)20/h5-7,12H,2,8-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDORPZGEBWLNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction of 3-(trifluoromethyl)phenol with an appropriate alkyne under basic conditions to form the phenoxy-alkyne intermediate.
Coupling reaction: The phenoxy-alkyne intermediate is then coupled with an amino butanoate derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the resulting product to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate exhibit significant anticancer properties. Studies have shown that the trifluoromethyl group can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. For instance, a study demonstrated that derivatives with similar structures inhibited tumor growth in various cancer cell lines .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. The presence of the trifluoromethyl group is known to affect the lipophilicity and permeability of the molecule, which may enhance its ability to penetrate microbial membranes. Preliminary studies have indicated that such compounds can inhibit bacterial growth, making them candidates for further investigation as novel antibiotics .
- Neurological Applications : There is emerging interest in the role of similar compounds in neuroprotection and treatment of neurodegenerative diseases. The modulation of neurotransmitter pathways by such compounds could provide therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease. Research is ongoing to elucidate the mechanisms through which these compounds exert neuroprotective effects .
Materials Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its unique functional groups allow for the development of materials with specific mechanical and thermal characteristics, making it suitable for applications in coatings, adhesives, and composites .
- Nanotechnology : this compound may also find applications in nanotechnology, particularly in the fabrication of nanocarriers for drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. These derivatives were tested against various cancer cell lines, showing IC50 values significantly lower than those of existing chemotherapeutics . This finding underscores the potential of this compound as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of derivatives containing the trifluoromethyl group. The study found that certain analogs exhibited potent activity against Gram-positive bacteria, suggesting that modifications to Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-y))amino)butanoate could lead to effective new antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the phenoxy and butanoate groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to Sorafenib Tosylate (CAS 475207-59-1), a clinically approved anticancer agent. Below is a detailed analysis:
Structural and Functional Comparison
| Feature | Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate | Sorafenib Tosylate |
|---|---|---|
| Core Structure | Ester-linked butanoate with alkyne-amino-phenoxy chain | Urea-linked pyridinecarboxamide with tosylate salt |
| Key Functional Groups | Ester, alkyne, amino, CF₃-phenoxy | Urea, pyridinecarboxamide, CF₃-chlorophenyl |
| Molecular Weight | Not explicitly provided | 637.00 g/mol |
| Therapeutic Use | Undocumented (structural motifs suggest kinase inhibition potential) | Approved for renal/hepatic carcinoma |
| Pharmacological Target | Hypothesized: Kinase inhibition (e.g., RAF, VEGF receptors) | Confirmed: RAF kinase, VEGF receptors |
Key Differences and Implications
Functional Group Divergence: The urea group in Sorafenib Tosylate facilitates hydrogen bonding with kinase targets, critical for its mechanism of action. In contrast, the target compound’s ester and amino-alkyne linker may prioritize different binding interactions or metabolic pathways .
Physicochemical Properties :
- Sorafenib’s tosylate salt improves aqueous solubility, a feature absent in the target compound. The latter’s ester group may act as a prodrug, requiring enzymatic hydrolysis for activation.
Biological Activity: Sorafenib is a multi-kinase inhibitor with proven efficacy in blocking tumor angiogenesis and proliferation.
Research Findings and Hypotheses
- Sorafenib Tosylate: Demonstrated inhibition of RAF kinase and VEGF receptors (IC₅₀ values in nanomolar range), leading to FDA approval for advanced cancers .
Biological Activity
Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate, a synthetic organic compound, exhibits significant biological activity due to its unique chemical structure, which includes a trifluoromethyl group and a phenoxy group. This article provides an overview of its biological activities, mechanisms of action, and potential applications in pharmaceuticals and materials science.
The molecular formula of this compound is , with a molecular weight of approximately 357.32 Da. The compound's structure contributes to its stability and reactivity in biological systems, making it a candidate for various applications in medicinal chemistry and biochemistry .
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. The trifluoromethyl group enhances binding affinity to these targets, leading to reduced inflammation .
- Cellular Effects : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). Its ability to induce apoptosis in cancer cells suggests potential as an anticancer agent .
Anticancer Properties
This compound has demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 19.2 | |
| Hek293 (Human Embryonic Kidney) | 13.2 | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |
These results indicate that the compound not only inhibits cell proliferation but also may selectively target cancer cells over normal cells.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been linked to its ability to inhibit COX and LOX enzymes, which play pivotal roles in the inflammatory response. The inhibition of these enzymes can lead to decreased production of pro-inflammatory mediators, thus alleviating symptoms associated with inflammatory diseases .
Case Studies and Research Findings
Recent studies have focused on the biological implications of this compound:
- Inhibition of COX Enzymes : A study evaluated the inhibitory effects on COX enzymes, revealing that the trifluoromethyl group significantly enhances binding affinity, leading to effective inhibition at low concentrations .
- Cytotoxicity Against Cancer Cells : Research demonstrated that the compound exhibits potent cytotoxic effects against MDA-MB-231 cells, with a notable selectivity for cancerous cells compared to non-cancerous cells like MCF10A .
Q & A
Q. What characterization techniques are essential to confirm the structural integrity of Ethyl 4-oxo-4-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)butanoate?
Answer: The compound’s structural validation requires a combination of analytical methods:
- Nuclear Magnetic Resonance (NMR): To confirm proton and carbon environments, particularly the trifluoromethylphenoxy group and alkyne linker .
- Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis .
- Infrared Spectroscopy (IR): To identify functional groups like the ester carbonyl (C=O) and amino groups .
Q. What synthetic routes are feasible for this compound, given its alkyne and trifluoromethylphenoxy groups?
Answer: A multi-step synthesis is typically employed:
Alkyne Formation: Use Sonogashira coupling to introduce the but-2-yn-1-yl linker .
Phenoxy Group Attachment: Nucleophilic substitution or Mitsunobu reaction for phenoxy group incorporation .
Esterification: React the carboxylic acid intermediate with ethanol under acidic conditions .
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Alkyne coupling | Pd catalyst, CuI, amine base, DCM/ethanol solvent | |
| Phenoxy attachment | K₂CO₃, DMF, 80°C | |
| Esterification | H₂SO₄, ethanol, reflux |
Advanced Questions
Q. How can researchers optimize synthetic yield for this compound, particularly addressing steric hindrance from the trifluoromethyl group?
Answer: Key strategies include:
- Catalyst Selection: Use Pd(PPh₃)₄ for Sonogashira coupling to improve alkyne bond formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance phenoxy group reactivity .
- Temperature Control: Maintain 60–80°C during nucleophilic substitution to balance reaction rate and decomposition .
Q. Yield Optimization Table
| Parameter | Optimal Condition | Impact | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Reduces side reactions | |
| Solvent | DMF | Improves phenoxy group solubility | |
| Temperature | 80°C | Balances rate/stability |
Q. How do structural modifications (e.g., substituent position on the phenoxy ring) affect biological activity?
Answer:
Q. Structure-Activity Relationship (SAR) Insights
| Modification | Biological Impact | Reference |
|---|---|---|
| 3-CF₃ phenoxy | Increased enzyme inhibition | |
| Alkyne linker length | Shorter linkers reduce cell permeability |
Q. How should researchers resolve contradictions in in vitro bioactivity data (e.g., IC₅₀ variability across studies)?
Answer: Potential factors to investigate:
- Assay Conditions: Variability in pH, serum content, or incubation time (e.g., serum proteins may bind the compound, reducing free concentration) .
- Cell Line Differences: Expression levels of target enzymes/receptors (e.g., CYP450 isoforms) .
- Compound Stability: Degradation in culture media (validate via LC-MS at assay endpoints) .
Q. Troubleshooting Table
| Issue | Solution | Reference |
|---|---|---|
| Low IC₅₀ reproducibility | Standardize serum-free conditions | |
| Target selectivity issues | Use isoform-specific enzyme assays |
Q. What computational methods support the design of analogs with improved pharmacokinetic properties?
Answer:
Q. Computational Workflow
| Step | Tool/Purpose | Reference |
|---|---|---|
| Docking | AutoDock Vina (binding pose validation) | |
| ADMET | SwissADME (oral bioavailability screening) |
Q. What strategies mitigate solubility challenges during in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
